
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C13H19BO4 and its molecular weight is 250.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is commonly used as an organic boron reagent in organic synthesis , suggesting that its targets could be various organic compounds that undergo reactions with boron reagents.
Mode of Action
The compound interacts with its targets through chemical reactions. It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions . The exact mode of action would depend on the specific reaction and the other reactants involved.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reaction it is involved in. As a boron reagent, it could facilitate the formation of new organic compounds through C-C bond formation, oxidation, and reduction reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and reactivity could be affected by the presence of water. Other factors such as temperature, pH, and the presence of other chemicals could also influence its action.
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the synthesis of novel copolymers and other complex organic molecules. It interacts with enzymes such as polymerase and proteins involved in the synthesis of benzothiadiazole and electron-rich arene units . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to alterations in cell signaling pathways and gene expression, resulting in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell survival and proliferation . At high doses, it can cause toxic or adverse effects, including oxidative stress, apoptosis, and disruption of cellular metabolism. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as polymerase and other regulatory proteins play a crucial role in its metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, affecting cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism.
Biological Activity
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The compound's structure includes a methoxy group and a dioxaborolane moiety, which contribute to its unique chemical reactivity and biological properties. The molecular formula is with a molecular weight of 249.11 g/mol. It is classified under the CAS number 461699-81-0.
Property | Value |
---|---|
Molecular Formula | C13H20BNO3 |
Molecular Weight | 249.11 g/mol |
Boiling Point | Not available |
Purity | ≥97% |
Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. In a study assessing benzofuran analogs, compounds exhibited GI50 values below 1 µM against multiple cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer) .
The proposed mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitosis in cancer cells. For example, compounds structurally related to our target compound demonstrated up to 70% inhibition of tubulin assembly at specific concentrations . Additionally, studies have indicated that these compounds can induce apoptosis through caspase activation pathways .
Antioxidant Activity
Antioxidant properties have also been attributed to this class of compounds. Research indicates that the presence of the methoxy group enhances the radical scavenging ability of phenolic compounds. This antioxidant activity is critical in preventing oxidative stress-related cellular damage and may contribute to their anticancer effects .
Case Studies
- Cytotoxicity Evaluation : A study involving various derivatives assessed their cytotoxic effects on ME-180 and A549 cell lines. Compounds showed varying degrees of inhibition with some achieving IC50 values as low as 0.229 µM .
- Apoptotic Induction : In another study focusing on human myeloid leukemia cell lines (HL-60 and U937), certain derivatives were shown to significantly increase nuclear condensation and activate caspase-3 pathways at concentrations of 50 nM .
- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that similar compounds interact favorably with tubulin at critical binding sites, suggesting a strong potential for disrupting microtubule dynamics .
Scientific Research Applications
Synthesis Applications
- Copolymers Synthesis
- 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit enhanced optical and electrochemical properties suitable for applications in organic electronics such as organic photovoltaics and light-emitting diodes (LEDs) .
Optical and Electrochemical Properties
The compound's incorporation into materials has been shown to improve their performance in electronic applications. The optical properties of these materials allow for better light absorption and emission characteristics, which are crucial for developing efficient light-harvesting systems.
Case Study 1: Organic Photovoltaics
Research has demonstrated that copolymers synthesized using this compound exhibit superior charge transport properties compared to traditional materials. A study published in Advanced Materials highlighted that these copolymers achieved power conversion efficiencies exceeding 10% in organic solar cells .
Case Study 2: Organic Light Emitting Diodes
In another study published in Journal of Materials Chemistry C, the use of this compound in the fabrication of OLEDs resulted in devices with improved brightness and color purity. The study concluded that the incorporation of boron-containing moieties significantly enhanced the electroluminescent properties of the resulting films .
Properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSJROCEOJANPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370420 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-22-2 | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269410-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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